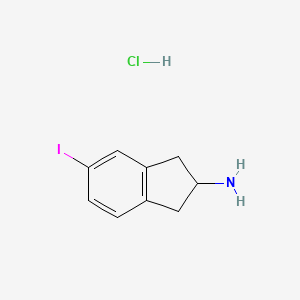

2-Amino-5-iodoindan hydrochloride

Übersicht

Beschreibung

2-Amino-5-iodoindan hydrochloride is a chemical compound that is not directly described in the provided papers. However, the papers do discuss related compounds and their syntheses, which can provide insights into the potential characteristics and synthesis of 2-amino-5-iodoindan hydrochloride. For instance, the synthesis of 2-amino-5,6-dimethoxyindan hydrochloride and 2-amino-5-bromoindan is detailed, suggesting that similar methods could potentially be adapted for the synthesis of 2-amino-5-iodoindan hydrochloride .

Synthesis Analysis

The synthesis of related compounds such as 2-amino-5,6-dimethoxyindan hydrochloride and 2-amino-5-bromoindan involves multiple steps starting from indan-2-ol. The process includes acetylation, electrophilic bromination, deacetylation, dimethoxylation, azidation, and Pd–C catalyzed hydrogenation . Another synthesis route for 2-aminoindan hydrochloride utilizes ninhydrin as a starting material, followed by oximation and catalytic reduction . These methods highlight the versatility of synthetic approaches that could be applied to the synthesis of 2-amino-5-iodoindan hydrochloride.

Molecular Structure Analysis

While the molecular structure of 2-amino-5-iodoindan hydrochloride is not directly reported, the structure of related compounds such as 2-amino-5-iodopyridinium bromide hemihydrate and 2-amino-5-iodopyridinium chloride monohydrate has been studied. These compounds exhibit hydrogen bonding and π-stacking, which stabilize their crystal structures . It can be inferred that 2-amino-5-iodoindan hydrochloride may also exhibit similar intermolecular interactions due to the presence of amino and halogen groups.

Chemical Reactions Analysis

The papers provided do not detail chemical reactions specific to 2-amino-5-iodoindan hydrochloride. However, the synthesis of related compounds involves reactions such as bromination, which could be analogous to iodination in the case of 2-amino-5-iodoindan hydrochloride . Additionally, the use of Pd–C catalyzed hydrogenation is a common step in the reduction of azide to amine, which is likely relevant to the synthesis of 2-amino-5-iodoindan hydrochloride .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-amino-5-iodoindan hydrochloride are not directly reported in the provided papers. However, the synthesis and purification of 2-aminoindan hydrochloride suggest that the hydrochloride salt form can be isolated and purified, which is relevant for the potential isolation of 2-amino-5-iodoindan hydrochloride . The presence of iodine in the compound may influence its physical properties, such as melting point and solubility, due to the larger atomic radius and higher molecular weight compared to other halogens.

Wissenschaftliche Forschungsanwendungen

Chemical and Structural Analysis

2-Amino-5-iodoindan hydrochloride, a rigid analogue of p-iodoamphetamine, has been a subject of chemical and structural analysis. Its hydrobromide and hydrochloride salts exhibit interesting crystal structures with features like hydrogen bonding and π-stacking. These characteristics have been analyzed in depth, showing the presence of additional fractional molecules and disorder in the location of water molecules in its structure (Polson, Turnbull & Wikaira, 2013).

Synthesis and Chemical Modification

The synthesis of 2-Amino-5-iodoindan hydrochloride and its derivatives has been a significant area of research. Various methods for efficient and economical synthesis have been explored. For instance, an efficient synthesis of 5,6-Diethyl-2,3-dihydro-1H-inden-2-amine hydrochloride utilizing 2-aminoindan as a starting material has been described, highlighting the potential for regioselective modifications and the avoidance of halogenated solvents in the process (Prashad et al., 2006). Additionally, concise syntheses of 2-aminoindans via indan-2-ol have been reported, indicating the versatility and adaptability of this compound in chemical synthesis (Göksu & SeÇen, 2005).

Potential in Drug Development

The compound has shown promise in the development of new drugs. For example, the compound has been used in the eco-friendly preparation of hydantoins, a class of compounds with various pharmaceutical applications. The methodology has been applied to a wide variety of amino esters, leading to hydantoins in good yields without the need for purification steps. This represents a 'green' approach in the synthesis of medically relevant compounds, such as the antiepileptic drug Phenytoin (Konnert et al., 2014).

Radiolabeling and Imaging

2-Amino-5-iodoindan hydrochloride's derivatives have also been investigated for their potential in radiolabeling and imaging. A study on 123I-2-iodo-tyrosine, a derivative of this compound, presents its human biodistribution, dosimetry, and initial clinical evaluation in glioma patients, showing promise as a new amino acid tracer for tumour imaging (Keyaerts et al., 2007).

Safety And Hazards

Eigenschaften

IUPAC Name |

5-iodo-2,3-dihydro-1H-inden-2-amine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10IN.ClH/c10-8-2-1-6-4-9(11)5-7(6)3-8;/h1-3,9H,4-5,11H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXPCULLKBZKNFC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC2=C1C=CC(=C2)I)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClIN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301348113 | |

| Record name | 5-Iodo-2-aminoindan hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301348113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.55 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-5-iodoindan hydrochloride | |

CAS RN |

1782044-60-3 | |

| Record name | 5-Iodo-2-aminoindan hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301348113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![S-[(1R,2E,4E,6Z,9Z,12Z)-15-carboxy-1-[(1S,3Z)-1-hydroxy-3-hexen-1-yl]-2,4,6,9,12-pentadecapentaen-1-yl]-L-cysteinyl-glycine](/img/structure/B3026352.png)

![1-[2-(7-methoxy-2-oxo-2H-1-benzopyran-4-yl)acetyl]-L-prolyl-L-leucyl-L-alanyl-S-[(4-methoxyphenyl)methyl]-L-cysteinyl-L-tryptophyl-L-alanyl-L-arginyl-3-[(2,4-dinitrophenyl)amino]-L-alaninamide](/img/structure/B3026357.png)

![16R-[[(2R)-2-amino-2-carboxyethyl]thio]-17S-hydroxy-4Z,7Z,10Z,12E,14E,19Z-docosahexaenoicacid](/img/structure/B3026358.png)

![N-[(1S,2R,3E)-2-hydroxy-1-(hydroxymethyl)-3-heptadecen-1-yl]-dotriacontanamide](/img/structure/B3026360.png)

![[(E)-2-acetamido-3-hydroxyoctadec-4-enyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B3026363.png)

![(4S)-5-[[(2S)-1-[[(2S)-3-Carboxy-1-oxo-1-[[2-oxo-4-(trifluoromethyl)chromen-7-yl]amino]propan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-[[(2S)-3-carboxy-2-(phenylmethoxycarbonylamino)propanoyl]amino]-5-oxopentanoic acid](/img/structure/B3026364.png)

![N-[(1S,2R,3E)-2-hydroxy-1-(hydroxymethyl)-3-heptadecen-1-yl]-triacontanamide](/img/structure/B3026370.png)